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even-skipped protein - 108911-13-3

even-skipped protein

Catalog Number: EVT-1509781
CAS Number: 108911-13-3
Molecular Formula: C9H12O4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Even-skipped protein, also known as Even-skipped, is a highly conserved transcription factor primarily studied in the model organism Drosophila melanogaster. It plays a crucial role in embryonic segmentation and cell fate specification during development. The protein is encoded by the even-skipped gene, which is a member of the pair-rule genes that establish segmental boundaries in the early embryo. The expression of the even-skipped gene results in a characteristic striped pattern, which is essential for proper segmentation and development of the organism.

Source

The even-skipped protein was first identified in Drosophila melanogaster and has been extensively studied due to its pivotal role in developmental biology. Research has shown that it is expressed in seven transverse stripes during early embryogenesis, with its expression regulated by various maternal factors and enhancers located upstream of the gene .

Classification

Even-skipped belongs to the class of homeodomain transcription factors, which are characterized by a specific DNA-binding domain known as the homeodomain. This classification places it among a group of proteins that regulate gene expression by binding to specific DNA sequences, influencing developmental processes and cellular functions .

Synthesis Analysis

Methods

The synthesis of even-skipped protein typically involves recombinant DNA technology. For example, a common method includes using a pET-DEST42 vector containing the cDNA for even-skipped. Bacterial cultures are induced with isopropyl β-D-1-thiogalactopyranoside to express the protein, which is then purified using nickel-nitrilotriacetic acid agarose under denaturing conditions. This purification process allows for the isolation of the His-tagged protein from bacterial lysates .

Technical Details

  1. Induction: Bacterial cultures are grown to an exponential phase and induced with 0.5 mM isopropyl β-D-1-thiogalactopyranoside for two hours.
  2. Lysis: Cells are lysed using an 8 M urea lysis buffer.
  3. Purification: The supernatant is mixed with nickel-nitrilotriacetic acid agarose to bind the His-tagged protein, followed by washing and elution steps.
  4. Dialysis: The eluted protein is dialyzed against deionized water for further use .
Molecular Structure Analysis

Structure

The even-skipped protein consists of 376 amino acids and contains a homeodomain that enables it to bind to specific DNA sequences. The homeodomain shares approximately 50% amino acid identity with other characterized homeodomains, indicating its evolutionary conservation .

Data

The nucleotide sequence of the even-skipped gene reveals that it encodes a single mRNA of about 1.4 kb in length. Structural studies show that the protein exhibits a series of seven stripes during the cellular blastoderm stage, primarily localized within the nuclei of expressing cells .

Chemical Reactions Analysis

Reactions

Even-skipped functions as a transcriptional repressor, interacting with various regulatory elements in target genes. It influences the expression of several downstream genes, including engrailed and fushi tarazu, by binding to their respective enhancers .

Technical Details

The regulatory interactions involve complex mechanisms where even-skipped can both activate and repress gene expression based on its concentration and the presence of other transcription factors. This dual functionality is critical for establishing precise patterns of gene expression during development.

Mechanism of Action

Process

The mechanism by which even-skipped exerts its effects involves binding to specific enhancer regions upstream of target genes. This binding modulates transcriptional activity through interactions with other transcription factors and chromatin remodeling complexes .

Data

Research indicates that even-skipped operates within a network of regulatory interactions that include maternal factors like bicoid and hunchback, which establish initial gradients necessary for stripe formation .

Physical and Chemical Properties Analysis

Physical Properties

Even-skipped protein is primarily localized within cellular nuclei during its expression phases. Its distribution follows a distinct striped pattern across developing embryos, which is critical for its function in segmentation.

Chemical Properties

As a protein, even-skipped exhibits properties typical of transcription factors, including stability under physiological conditions and specific interactions with DNA sequences through its homeodomain. The protein's stability can be influenced by post-translational modifications and interactions with other proteins .

Applications

Scientific Uses

Even-skipped protein serves as an important model for studying gene regulation and developmental biology. Its well-characterized role in segmentation makes it valuable for research into genetic networks governing embryonic development. Additionally, insights gained from studying even-skipped can inform broader biological principles applicable to other metazoans and contribute to understanding developmental disorders linked to gene regulation failures .

Introduction to Even-Skipped Protein in Developmental Biology

Historical Discovery and Initial Characterization of even-skipped (eve) in Drosophila

The even-skipped (eve) gene was first identified in Drosophila melanogaster through mutagenesis screens that revealed its critical role in embryonic segmentation. Mutants exhibited deletions of every other body segment, leading to a "skipped" phenotype—hence the name [4]. Molecular cloning in the 1980s demonstrated that eve encodes a transcription factor containing a conserved 60-amino acid homeodomain responsible for DNA binding [3] [4]. Early studies localized eve expression to seven transverse stripes in syncytial blastoderm-stage embryos, each corresponding to primordial regions of odd-numbered parasegments [4] [6].

Biochemical characterization revealed that Eve protein functions as a transcriptional repressor with a minimal repression domain of 27–57 residues. This domain is proline-rich and hydrophobic, enabling interactions with core transcriptional machinery like TATA-binding protein (TBP) to inhibit promoter activity [1]. Gel shift assays further showed that Eve’s DNA-binding affinity inversely correlates with repression efficiency, suggesting allosteric regulation of its function [1] [8].

Table 1: Key Discoveries in Early eve Research

YearDiscoverySignificanceReference
1984Homeobox identified in Drosophila genesRevealed DNA-binding domain structure [3]
1987Seven-stripe expression pattern describedLinked Eve to pair-rule segmentation [4]
1993Minimal repression domain defined (27 aa)Identified molecular basis of transcriptional repression [1]
1998Eve-TBP interaction demonstratedMechanistic insight into repression [1]

Role as a Pair-Rule Gene in Segmentation and Body Plan Patterning

Eve functions as a primary pair-rule gene, translating gap gene gradients into periodic segmental patterns. Its expression defines odd-numbered parasegments (PS1, PS3, PS5, etc.), while repressing engrailed activation in even-numbered parasegments through intermediaries like Sloppy-paired [4] [7]. Each Eve stripe is regulated by independent enhancers: stripes 1, 2, and 5 have unique enhancers, while stripes 3/7 and 4/6 share composite enhancers [6] [10]. These enhancers integrate inputs from maternal morphogens (Bicoid, Caudal) and gap repressors (Krüppel, Giant, Knirps):

  • Stripe 2: Activated by Bicoid/Hunchback; repressed anteriorly by Giant and posteriorly by Krüppel [6] [10].
  • Stripes 4/6: Anterior border set by Hunchback; posterior border refined by Knirps [6].

Live imaging studies revealed that stripe formation involves kinetic sculpting: nuclei transition between bursting (ON) and silent (OFF) states. Burst frequency and amplitude increase synchronously across stripes, while stripe boundaries sharpen as nuclei at posterior edges cease transcription and anterior nuclei initiate bursting [10]. This dynamic ensures precise spatial positioning despite transcriptional noise.

Table 2: Regulatory Logic of Eve Stripes

Stripe(s)ActivatorsRepressorsEnhancer Type
1Bicoid, HunchbackSloppy-pairedIndividual
2Bicoid, STATGiant, KrüppelIndividual
3/7STAT, CaudalKnirps, HunchbackComposite
4/6CaudalKnirps, HunchbackComposite
5Bicoid, CaudalGiant, KrüppelIndividual

Evolutionary Significance of Homeodomain-Containing Proteins

The homeodomain (HD) of Eve belongs to an ancient family of DNA-binding motifs conserved across eukaryotes. Phylogenetic analyses classify HD proteins into 14 structural classes (e.g., TALE, ANTP, PRD) based on domain architecture and intron-exon organization [3] [9]. Eve orthologs exist in bilaterians (e.g., grasshoppers, zebrafish), where they regulate posterior patterning and neuronal specification [6] [9]. Key evolutionary adaptations include:

  • DNA-binding specificity: Residues at positions 50, 54, and 55 in helix III determine target recognition. While most HDs bind AT-rich sequences, variations in these residues enable functional divergence [3] [9].
  • Post-translational regulation: Phosphorylation by kinases like GSK-3β inhibits Eve’s repression activity by disrupting TBP binding—a mechanism likely conserved in vertebrates [8].
  • Gene duplication: In plants, HD genes proliferated into subfamilies (e.g., KNOX, WOX) governing organ development, contrasting with Eve’s restricted role in arthropod segmentation [9].

Table 3: Evolutionary Conservation of Homeodomain Features

FeatureEve (Drosophila)Plant HD ProteinsVertebrate Orthologs
Homeodomain Length60 aa60–63 aa (TALE class)60 aa
DNA-Binding MotifAT-richAT/GC-richAT-rich
Key Conserved ResiduesTrp48, Phe49, Asn51Leu16, Phe20, Trp48Trp48, Asn51, Arg53
Regulatory RoleSegmentation, neurogenesisMeristem maintenanceNeural patterning

The structural robustness of the HD—maintained by hydrophobic cores and DNA-backbone contacts—allows sequence variation enabling functional innovation. For example, atypical HDs in plants (e.g., PHD, SAWADEE) acquired zinc-finger domains for chromatin remodeling, while Eve’s repression domain evolved for transient embryonic patterning [3] [9] [5]. This duality underscores HD proteins’ role as versatile developmental regulators across taxa.

Properties

CAS Number

108911-13-3

Product Name

even-skipped protein

Molecular Formula

C9H12O4

Synonyms

even-skipped protein

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